1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[[3-[[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H44Cl2N4/c43-39-18-14-37(15-19-39)41(35-10-3-1-4-11-35)47-26-22-45(23-27-47)31-33-8-7-9-34(30-33)32-46-24-28-48(29-25-46)42(36-12-5-2-6-13-36)38-16-20-40(44)21-17-38/h1-21,30,41-42H,22-29,31-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLLFLMDPCWJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(C6=CC=CC=C6)C7=CC=C(C=C7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207847-84-4 | |
| Record name | 1,1'-(1,3-Phenylenebis(methylene))bis(4-((4-chlorophenyl)phenylmethyl)piperazine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207847844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(1,3-PHENYLENEBIS(METHYLENE))BIS(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B882TCP54W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Molecular Architecture
The target compound features a central 1,3-dimethylbenzene core, with each methyl group bonded to a piperazine ring. Each piperazine nitrogen is further substituted with a (4-chlorophenyl)(phenyl)methyl group. This structure necessitates two critical synthetic steps:
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Installation of the piperazine-methyl linkages on the benzene ring.
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Functionalization of the piperazine nitrogens with the (4-chlorophenyl)(phenyl)methyl moiety.
Retrosynthetic Disconnections
Retrosynthetically, the molecule can be fragmented into:
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1,3-Bis(chloromethyl)benzene as the central electrophilic component.
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4-((4-Chlorophenyl)(phenyl)methyl)piperazine as the nucleophilic partner.
Synthesis of Key Intermediate: 4-((4-Chlorophenyl)(phenyl)methyl)piperazine
Nucleophilic Substitution of Piperazine
The synthesis of 4-((4-chlorophenyl)(phenyl)methyl)piperazine involves reacting piperazine with 4-chlorobenzhydryl chloride. This reaction proceeds via an SN2 mechanism under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile.
Procedure :
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Piperazine (1.0 equiv) and 4-chlorobenzhydryl chloride (2.2 equiv) are combined in acetonitrile.
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Potassium carbonate (2.5 equiv) is added to deprotonate the amine and scavenge HCl.
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The mixture is stirred at reflux (82°C) for 12–18 hours, followed by aqueous workup and column chromatography (hexane:ethyl acetate = 3:1).
Core Assembly: Alkylation of 1,3-Bis(chloromethyl)benzene
Direct Alkylation Strategy
The central benzene ring is functionalized via nucleophilic substitution using 1,3-bis(chloromethyl)benzene and the pre-synthesized piperazine derivative.
Procedure :
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1,3-Bis(chloromethyl)benzene (1.0 equiv) and 4-((4-chlorophenyl)(phenyl)methyl)piperazine (2.2 equiv) are dissolved in dry toluene.
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Potassium carbonate (4.0 equiv) is added to activate the piperazine nucleophile.
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The reaction is heated to 110°C under nitrogen for 24 hours.
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Purification via silica gel chromatography (dichloromethane:methanol = 20:1) yields the target compound.
Optimization Notes :
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Solvent Choice : Toluene outperforms DMF due to reduced side reactions.
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Stoichiometry : A 10% excess of piperazine derivative ensures complete bis-alkylation.
Alternative Pathway: Sequential Functionalization
Stepwise Alkylation
To mitigate steric hindrance, a stepwise approach first attaches one piperazine group to 1,3-bis(chloromethyl)benzene, followed by the second substitution.
Procedure :
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React 1,3-bis(chloromethyl)benzene (1.0 equiv) with 4-((4-chlorophenyl)(phenyl)methyl)piperazine (1.1 equiv) in acetonitrile at 80°C for 12 hours.
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Isolate the mono-alkylated intermediate via chromatography.
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React the intermediate with a second equivalent of piperazine derivative under identical conditions.
Yield : 60–65% (over two steps).
Palladium-Catalyzed Coupling Approaches
Suzuki-Miyaura Cross-Coupling
While less common for methylene linkages, palladium catalysis can facilitate aryl-aryl bond formation. This method is adapted from carbazole syntheses in Search Result 2.
Procedure :
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1,3-Bis(boronic ester)benzene is prepared via borylation of 1,3-dibromobenzene.
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The boronic ester reacts with 4-((4-chlorophenyl)(phenyl)methyl)piperazine under Pd(PPh3)4 catalysis.
Challenges :
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Direct Alkylation | 45–55% | Simplicity, fewer steps | Moderate yields, purification |
| Stepwise Alkylation | 60–65% | Higher yields, reduced steric issues | Longer synthesis time |
| Palladium Coupling | 22–35% | Potential for scalability | Low efficiency, costly catalysts |
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene exhibit significant antimicrobial properties. A study highlighted that piperazine derivatives show effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents positions it as a candidate for studying neuropharmacological effects. It may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in mood regulation and treatment of psychiatric disorders .
Anticancer Potential
Preliminary studies have indicated that compounds containing piperazine moieties can inhibit cancer cell proliferation. This activity is attributed to their ability to induce apoptosis in malignant cells and interfere with cellular signaling pathways . Further investigations into the specific mechanisms of action for this compound are warranted.
Case Study 1: Antimicrobial Screening
In a study examining the antimicrobial efficacy of various piperazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a notable inhibition zone, indicating its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Neuropharmacological Assessment
A neuropharmacological assessment was conducted to evaluate the effects of this compound on dopamine receptors. The compound exhibited partial agonistic activity at D3 receptors, suggesting its potential use in treating disorders like schizophrenia or Parkinson's disease .
Mechanism of Action
The mechanism of action of 1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene involves its interaction with specific molecular targets, such as serotonin receptors. The piperazine rings in the compound can mimic the structure of neurotransmitters, allowing it to bind to and modulate the activity of these receptors. This interaction can influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-(4-Methylpiperazin-1-yl)benzoic Acid (CAS: 215309-01-6)
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.26 g/mol
- Key Differences : Replaces the bulky bis-benzene and chlorophenyl groups with a methylpiperazine and carboxylic acid moiety.
- Applications : Used as a building block in drug synthesis. The carboxylic acid group enhances solubility in polar solvents compared to the hydrophobic bis-benzene structure of the target compound .
(4-Chlorophenyl)(piperazin-1-yl)methanone (CAS: 14062-80-7)
- Molecular Formula : C11H12ClN2O
- Molecular Weight : 231.68 g/mol
Derivatives with Antimicrobial and Antiviral Activity
Mercapto Heterocyclic Derivatives of 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-thio-propan-1-one
- Key Structural Features: Incorporates a thio-propanone group and heterocyclic rings (e.g., thiazole, pyridine).
- Biological Activity : Demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), attributed to the thioether and heterocyclic moieties enhancing membrane disruption .
- Contrast with Target Compound : Unlike the target compound (a passive impurity), these derivatives are bioactive, highlighting the importance of functional group modifications in therapeutic applications .
(5-Bromopyridin-3-yl){4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone
- Key Structural Features: Contains a bromopyridine and methanone group.
- The bromopyridine group facilitates π-π stacking with viral protease active sites .
- Contrast with Target Compound: The target compound lacks the bromopyridine substituent and methanone group, underscoring how minor structural changes can confer antiviral properties .
Commercial and Pharmacokinetic Comparisons
1-[4-({2-(4-Chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one
Piperazine-1,4-diylbis((4-chlorophenyl)methanone) (CAS: 74572-29-5)
- Molecular Formula : C18H16Cl2N2O2
- Molecular Weight : 375.24 g/mol
- Key Differences : Symmetrical di-ketone structure with dual chlorophenyl groups. The ketone groups increase polarity, improving aqueous solubility (logP: ~2.1) compared to the target compound (logP estimated >5) .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Research Findings and Implications
- Structural-Activity Relationships (SAR): The antimicrobial and antiviral activities of piperazine derivatives depend on substituents like thio-propanone, bromopyridine, or heterocyclic rings. The target compound’s lack of such groups explains its inert biological role .
- Synthetic Challenges : The bis-benzene structure of the target compound introduces steric hindrance, complicating purification. This contrasts with simpler analogues like 3-(4-Methylpiperazin-1-yl)benzoic acid, which are easier to synthesize .
- Regulatory Importance : As a Meclizine impurity, the target compound’s quantification is vital for compliance with ICH guidelines. Its discontinued commercial availability (e.g., 1–50 mg batches) reflects niche demand .
Biological Activity
1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has garnered attention due to its diverse biological activities, including anticancer properties, enzyme inhibition, and potential neuropharmacological effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that piperazine derivatives can induce apoptosis in various cancer cell lines. A related compound demonstrated IC50 values in the nanomolar range against tumor cells, indicating potent cytotoxic effects .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 30 |
| Compound B | HeLa (Cervical Cancer) | 50 |
| Compound C | A549 (Lung Cancer) | 100 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its activity against acetylcholinesterase (AChE) and urease. Inhibitory studies have revealed that derivatives of this compound can exhibit strong activity against these enzymes, which are crucial for various physiological processes.
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 0.63 |
| Compound E | Urease | 2.14 |
Neuropharmacological Effects
Emerging data suggest that the piperazine moiety contributes to neuropharmacological effects, potentially offering therapeutic benefits in treating neurological disorders. Studies have indicated that similar compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
Case Studies and Research Findings
- Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal highlighted the efficacy of a piperazine derivative in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, demonstrating dose-dependent inhibition of tumor proliferation.
- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions of this compound with target proteins involved in cancer progression and enzyme activity modulation. These studies reveal critical insights into how structural modifications can enhance biological activity .
- Pharmacokinetic Profiles : Preliminary pharmacokinetic assessments indicate favorable absorption and distribution characteristics for this compound, making it a candidate for further development as a therapeutic agent.
Q & A
Q. What are the recommended synthetic pathways for preparing 1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene, and how can purity be optimized?
The compound is synthesized via multi-step nucleophilic substitution and coupling reactions. A common approach involves reacting 1,3-bis(bromomethyl)benzene with pre-synthesized 4-((4-chlorophenyl)(phenyl)methyl)piperazine under reflux in an anhydrous solvent (e.g., DCM or THF) with a base like triethylamine to facilitate alkylation . Purity optimization requires rigorous purification steps:
- Chromatography : Use normal-phase silica gel chromatography with gradient elution (e.g., 5–10% methanol in DCM) to separate byproducts .
- Recrystallization : Employ ethanol or acetonitrile for recrystallization, monitoring purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Analytical Validation : Confirm purity ≥95% using LC-MS (ESI+) to detect trace impurities and ensure molecular ion alignment (expected m/z = 675.7) .
Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions. Key signals include aromatic protons (δ 6.8–7.4 ppm) and piperazine methylene groups (δ 2.4–3.8 ppm) .
- X-ray Crystallography : Resolve the crystal structure to determine bond angles, chair conformation of piperazine rings, and dihedral angles between aromatic groups (e.g., 68–78° for fluorophenyl moieties in analogs) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHClN) and detects isotopic patterns for chlorine .
Q. How can researchers assess the compound’s preliminary biological activity, and what are its known pharmacological roles?
As a structural analog of piperazine-based therapeutics, its biological activity can be screened using:
- Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D, serotonin receptors) to identify affinity, with IC values compared to reference drugs .
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential, noting EC values relative to controls .
- Pharmacological Context : The compound is linked to Meclizine, an antiemetic, suggesting potential histamine H-receptor antagonism. However, its impurity status necessitates comparative activity profiling against parent drugs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for neurological targets?
SAR optimization involves systematic modifications:
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate receptor binding. For example, fluorinated analogs show enhanced blood-brain barrier penetration .
- Piperazine Ring Modifications : Introduce methyl or hydroxyethyl groups to the piperazine nitrogen to alter steric effects and hydrogen-bonding capacity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., D dopamine receptor). Validate with mutagenesis studies on key residues (e.g., Asp110 in D) .
Q. How should researchers address contradictions in reported synthesis yields or biological data across studies?
Data discrepancies often arise from reaction conditions or assay variability. Mitigation strategies include:
- Replication Studies : Reproduce protocols with strict control of variables (e.g., solvent purity, temperature gradients) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, divergent cytotoxicity results may stem from cell line-specific uptake mechanisms .
- Cross-Validation : Correlate in vitro bioactivity with computational ADMET predictions (e.g., SwissADME) to flag implausible results .
Q. What methodologies are recommended to investigate the compound’s interaction with calcium channels or other ion transporters?
Mechanistic studies require electrophysiological and biophysical approaches:
- Patch-Clamp Recording : Measure calcium current inhibition in HEK293 cells expressing Cav1.2 channels, using step-pulse protocols to assess voltage-dependent block .
- Fluorescence Polarization : Tag the compound with BODIPY and monitor binding to purified channel proteins, calculating K via displacement assays .
- Cryo-EM : Resolve ligand-channel complexes to identify binding pockets, leveraging structural homologs (e.g., flunarizine-bound Cav1.2) .
Q. How can researchers evaluate the compound’s potential for off-target effects in neurological assays?
Off-target profiling involves:
- Panelscreen™ Assays : Screen against 50+ GPCRs, kinases, and ion channels at Eurofins or similar platforms .
- Transcriptomics : RNA-seq of treated neuronal cells to identify dysregulated pathways (e.g., MAPK, apoptosis) .
- Behavioral Models : Test in zebrafish or rodent models for locomotor changes, comparing to known CNS modulators .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
